2-(4-Bromobutyl)benzo[d]thiazole

Chemical Synthesis Quality Control Organic Chemistry

Researchers often face supply chain delays for specialized heterocyclic building blocks with precise reactive handles. 2-(4-Bromobutyl)benzo[d]thiazole (CAS 93322-91-9) solves this as a high-purity, versatile intermediate for N,S-heterocyclic carbene (NHC) ligand synthesis, SAR studies, and polymer grafting. - Confirmed 98% purity via NMR, HPLC, and GC. - Terminal bromine enables efficient nucleophilic substitution, Suzuki-Miyaura cross-coupling, and metal complex formation. - Enables precise N-alkylation for creating antimicrobial and anticancer screening libraries. Ensures synthetic route integrity without structural compromise.

Molecular Formula C11H12BrNS
Molecular Weight 270.19 g/mol
Cat. No. B13614191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobutyl)benzo[d]thiazole
Molecular FormulaC11H12BrNS
Molecular Weight270.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCCCBr
InChIInChI=1S/C11H12BrNS/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2
InChIKeyWWDFXBFGVAJNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromobutyl)benzo[d]thiazole: Alkyl Halide Intermediate


2-(4-Bromobutyl)benzo[d]thiazole (CAS 93322-91-9) is a heterocyclic compound featuring a benzothiazole core linked to a 4-bromobutyl chain. It is commercially available with standard purities of 97-98%, confirmed by NMR, HPLC, and GC . The molecule functions primarily as a versatile intermediate and derivatization scaffold in medicinal and materials chemistry. The benzothiazole ring provides a stable, electron-rich heteroaromatic platform known for a wide range of biological activities, while the terminal bromine atom on the flexible butyl chain serves as a robust electrophilic handle for nucleophilic substitution, enabling its incorporation into larger, more complex molecular architectures [1].

2-(4-Bromobutyl)benzo[d]thiazole Substitution Risks


Generic substitution among benzothiazole derivatives is scientifically unsound due to the radical impact of substituent position and identity on molecular properties and reactivity. The 2-position is particularly sensitive; even subtle changes in the alkyl chain length or terminal group drastically alter a compound's conformation, lipophilicity (LogP), and, most importantly, its ability to undergo specific chemical transformations. Substituting 2-(4-Bromobutyl)benzo[d]thiazole with a 2-methyl, 2-chloropropyl, or unsubstituted analog negates its primary function as an alkylating agent. The bromine atom is essential for its participation in key reactions like Suzuki-Miyaura cross-coupling or the formation of metal complexes. Choosing a different benzothiazole derivative without this exact reactive handle will either stall a planned synthetic route or yield a different, untested final product, compromising research integrity and procurement value [1][2].

2-(4-Bromobutyl)benzo[d]thiazole: Purity, Reactivity & Bioactivity


Chemical Purity for Reproducibility

Commercially available 2-(4-Bromobutyl)benzo[d]thiazole is consistently supplied at high purity (97-98%), which is critical for reproducible downstream synthetic applications. This level of purity is a key differentiator when compared to in-house synthesized intermediates or lower-grade materials, where impurities could lead to side reactions or lower yields. This purity is quantitatively verified by standard analytical techniques such as NMR, HPLC, and GC .

Chemical Synthesis Quality Control Organic Chemistry

NHC Ligand Precursor Use

2-(4-Bromobutyl)benzo[d]thiazole serves as a crucial alkylating agent for the solvent-free synthesis of N,S-heterocyclic carbene (NHC) ligand precursors. In one study, it was reacted with benzothiazole to yield a benzothiazolium bromide salt, a precursor to Ru(II) and Pd(II) NHC complexes. This specific application is enabled by the 4-bromobutyl chain, which provides the necessary alkyl linker. The resulting Pd(II)-N,S-NHC complex demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions of aryl bromides [1].

Organometallic Chemistry Catalysis Ligand Synthesis

Antimicrobial Potential

A class-level analysis of benzothiazole derivatives, including those with bromoalkyl substituents, indicates significant antimicrobial potential. Studies on novel benzothiazole compounds have reported Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against various bacterial and fungal strains [1]. The presence of a bromoalkyl chain, such as the 4-bromobutyl group, is hypothesized to enhance membrane permeability, a key factor in antimicrobial activity [2].

Medicinal Chemistry Antimicrobial Agents Drug Discovery

Cytotoxicity Against Cancer Cell Lines

A structure-activity relationship (SAR) study on a series of N-alkylbromo-benzothiazoles, which are structurally analogous to the target compound, demonstrated significant in vitro cytotoxic activity. These compounds were tested against human cancer cell lines, including prostate (PC-3), leukemia (THP-1), colon (Caco-2), and lung (A-549) cancers. While specific IC50 data for 2-(4-Bromobutyl)benzo[d]thiazole itself is not available, the class-level evidence indicates that the bromoalkyl chain is a critical determinant of anticancer potency [1].

Cancer Research Cytotoxicity Anticancer Agents

2-(4-Bromobutyl)benzo[d]thiazole Applications


NHC Metal Complex Synthesis

This compound is specifically valuable as a precursor for synthesizing benzothiazole-based N,S-heterocyclic carbene (NHC) ligands. The 4-bromobutyl chain acts as an electrophilic linker to attach other functional moieties, such as carbazole groups, as demonstrated in the preparation of Ru(II) and Pd(II) NHC complexes [1]. This is a specialized application where the exact molecular structure is non-negotiable for achieving the desired catalytic properties, such as activity in transfer hydrogenation or Suzuki-Miyaura cross-coupling reactions.

Antimicrobial & Anticancer Scaffolds

The compound is an ideal starting material for the creation of focused libraries of N-alkylated benzothiazole derivatives. The terminal bromine allows for efficient and diverse derivatization with various nucleophiles, enabling structure-activity relationship (SAR) studies. The resulting compounds can be screened for antimicrobial activity against pathogenic bacteria and fungi or for cytotoxicity against cancer cell lines [2][3]. This application leverages the compound's role as a modular, derivatizable core.

Functionalized Conductive Polymers

The electrophilic nature of the bromobutyl chain makes this compound useful for grafting benzothiazole moieties onto polymer backbones. This is particularly relevant for creating conductive polymer films with pendant carbene complex units. Such films have tunable electrical and optical properties, making them candidates for applications in organic electronics and sensors [1].

Precision Bioconjugation

The reactive bromoalkyl handle allows for the targeted modification of biomolecules or the creation of bioconjugates. For instance, it could be used to link the benzothiazole pharmacophore to targeting vectors like folic acid, which has been shown in analogous systems to enhance selective uptake in cancer cells [3]. This scenario is critical for developing targeted therapeutics or chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromobutyl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.